molecular formula C13H19N3O2S B2782200 N-methyl-N-({[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]carbamoyl}methyl)prop-2-enamide CAS No. 2199652-52-1

N-methyl-N-({[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]carbamoyl}methyl)prop-2-enamide

Cat. No.: B2782200
CAS No.: 2199652-52-1
M. Wt: 281.37
InChI Key: NBSIABBVXAQSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-({[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]carbamoyl}methyl)prop-2-enamide is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities.

Preparation Methods

The synthesis of N-methyl-N-({[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]carbamoyl}methyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazole derivative with an appropriate amine under controlled conditions. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-methyl-N-({[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]carbamoyl}methyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, biocides, and fungicides.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring’s aromaticity allows it to participate in various biochemical pathways, potentially inhibiting or activating certain biological processes .

Properties

IUPAC Name

N-methyl-N-[2-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-ylamino]-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-6-11(18)16(5)7-10(17)15-13(3,4)12-14-9(2)8-19-12/h6,8H,1,7H2,2-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSIABBVXAQSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C)(C)NC(=O)CN(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.